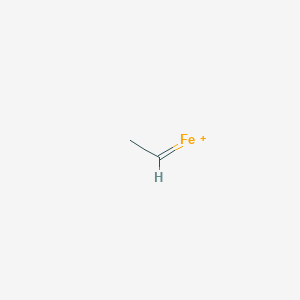
Ethylideneiron(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylideneiron(1+) is a chemical compound with the molecular formula C11H10Fe It is a type of organometallic compound where an ethylidene group is bonded to an iron atom
Métodos De Preparación
The synthesis of ethylideneiron(1+) typically involves the reaction of iron complexes with ethylidene precursors. One common method is the reaction of iron pentacarbonyl with ethylidene derivatives under controlled conditions. The reaction conditions often include specific temperatures, pressures, and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent and efficient production.
Análisis De Reacciones Químicas
Ethylideneiron(1+) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen, leading to the formation of iron oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced iron complexes.
Substitution: Ethylideneiron(1+) can undergo substitution reactions where the ethylidene group is replaced by other ligands. Common reagents for these reactions include halides and phosphines.
Addition: The compound can participate in addition reactions with various organic and inorganic molecules, forming new organometallic complexes.
Aplicaciones Científicas De Investigación
Ethylideneiron(1+) has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation processes.
Biology: Research is ongoing to explore its potential as a bioinorganic model compound to study iron-containing enzymes and proteins.
Medicine: There is interest in its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Ethylideneiron(1+) is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which ethylideneiron(1+) exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can coordinate with different ligands, facilitating various chemical transformations. The pathways involved often include electron transfer processes, coordination chemistry, and catalytic cycles that enable the compound to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Ethylideneiron(1+) can be compared with other similar organometallic compounds, such as:
Methylideneiron(1+): Similar in structure but with a methylidene group instead of an ethylidene group.
Ethylidenechromium(1+): Contains chromium instead of iron, leading to different chemical properties and reactivity.
Ethylideneiron(2+): A different oxidation state of iron, which affects its reactivity and applications.
Propiedades
Número CAS |
678992-66-0 |
|---|---|
Fórmula molecular |
C2H4Fe+ |
Peso molecular |
83.90 g/mol |
Nombre IUPAC |
ethylideneiron(1+) |
InChI |
InChI=1S/C2H4.Fe/c1-2;/h1H,2H3;/q;+1 |
Clave InChI |
YUDLVYBEURVJEU-UHFFFAOYSA-N |
SMILES canónico |
CC=[Fe+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


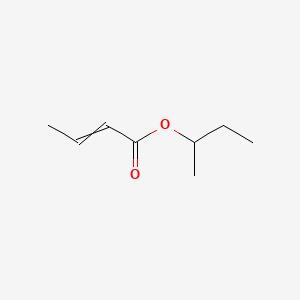
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
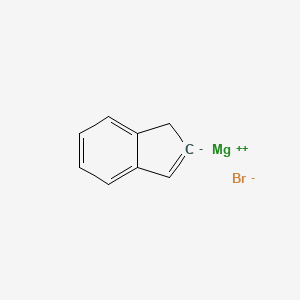


methanone](/img/structure/B12517827.png)
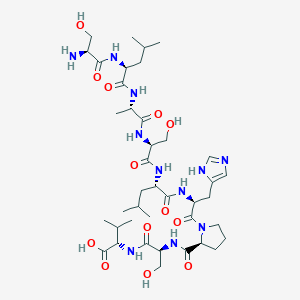
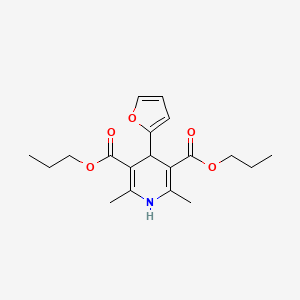

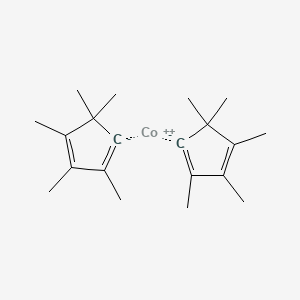
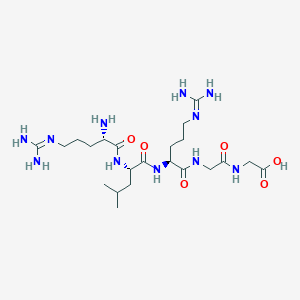
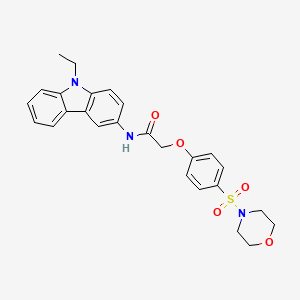
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)
